
5-Chloro-2-(1,4)diazepan-1-yl-7-methyl-benzooxazole
概要
説明
ME-3412は、5-クロロ-2-(1,4-ジアザシクロヘプタン-1-イル)-7-メチルベンゾオキサゾールとしても知られており、明治製菓株式会社が開発した低分子医薬品です。 セロトニン3(5-HT3)受容体の部分アゴニストであり、主に過敏性腸症候群の治療における潜在的な治療的用途について調査されています .
準備方法
合成ルートと反応条件
ME-3412の合成は、ベンゾオキサゾールコアの調製から始まるいくつかのステップを伴います。主なステップには次のものがあります。
ベンゾオキサゾールコアの形成: これは、適切な前駆体の酸性または塩基性条件下での環化を伴います。
ジアザシクロヘプタン部分の導入: このステップは、ジアザシクロヘプタン基がベンゾオキサゾールコアに導入される求核置換反応を伴います。
塩素化とメチル化: 最後のステップは、ベンゾオキサゾール環の選択的な塩素化とメチル化であり、ME-3412が得られます。
工業生産方法
ME-3412の工業生産は、同様の合成ルートに従いますが、大規模生産に合わせて最適化されています。これには、継続的なフロー反応器と自動システムの使用が含まれ、一貫した品質と収率が保証されます。
化学反応の分析
反応の種類
ME-3412は、次のものを含むいくつかの種類の化学反応を起こします。
酸化: ME-3412は、特定の条件下で酸化して、さまざまな酸化誘導体を形成できます。
還元: 還元反応を使用して、ベンゾオキサゾール環上の官能基を修飾できます。
置換: 求核および求電子置換反応は一般的であり、特にベンゾオキサゾールコア上の官能基の導入または修飾に使用されます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: ハロゲン(塩素、臭素)や求核剤(アミン、チオール)などの試薬が一般的に使用されます。
主な生成物
これらの反応から生成される主な生成物には、さまざまな置換ベンゾオキサゾール誘導体があり、これらは異なる薬理学的特性を持つ可能性があります。
科学研究への応用
ME-3412には、いくつかの科学研究への応用があります。
化学: 5-HT3受容体アゴニストの構造活性相関を研究するためのモデル化合物として使用されます。
生物学: ME-3412は、消化管機能における5-HT3受容体の役割を理解するための研究で使用されます。
医学: 過敏性腸症候群やその他の消化器系の病気の治療における潜在的な治療的用途について調査されています。
業界: ME-3412は、5-HT3受容体を標的とする新しい薬の開発における参照化合物として役立ちます。
科学的研究の応用
ME-3412 has several scientific research applications:
Chemistry: It is used as a model compound for studying the structure-activity relationship of 5-HT3 receptor agonists.
Biology: ME-3412 is used in research to understand the role of 5-HT3 receptors in gastrointestinal function.
Medicine: It is being investigated for its potential therapeutic use in treating irritable bowel syndrome and other digestive system disorders.
Industry: ME-3412 serves as a reference compound in the development of new drugs targeting the 5-HT3 receptor.
作用機序
ME-3412は、セロトニン3(5-HT3)受容体の部分アゴニストとして作用することにより、その効果を発揮します。これは、受容体に結合して活性化しますが、完全アゴニストと比較して程度が低いです。 この部分的な活性化は、消化管の運動性と分泌を調節するのに役立ち、過敏性腸症候群の症状を緩和しますが、アロセトロンなどの完全な拮抗薬によく見られる便秘などの重大な便秘を引き起こすことはありません .
類似の化合物との比較
類似の化合物
アロセトロン: 過敏性腸症候群の治療に使用される5-HT3受容体拮抗薬。
オンダンセトロン: 主に吐き気と嘔吐の予防に使用される別の5-HT3受容体拮抗薬。
ME-3412の独自性
ME-3412は、5-HT3受容体における部分アゴニスト活性のために独自です。これは、アロセトロンなどの完全な拮抗薬によく見られる便秘などの副作用のリスクが低く、治療上の利点を提供することを可能にします .
類似化合物との比較
Similar Compounds
Alosetron: A 5-HT3 receptor antagonist used for treating irritable bowel syndrome.
Ondansetron: Another 5-HT3 receptor antagonist used primarily for preventing nausea and vomiting.
Uniqueness of ME-3412
ME-3412 is unique due to its partial agonist activity at the 5-HT3 receptor, which allows it to provide therapeutic benefits with a lower risk of side effects such as constipation, which is commonly associated with full antagonists like alosetron .
特性
| 270917-08-3 | |
分子式 |
C13H16ClN3O |
分子量 |
265.74 g/mol |
IUPAC名 |
5-chloro-2-(1,4-diazepan-1-yl)-7-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C13H16ClN3O/c1-9-7-10(14)8-11-12(9)18-13(16-11)17-5-2-3-15-4-6-17/h7-8,15H,2-6H2,1H3 |
InChIキー |
QPKABSXJDCZNKQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC2=C1OC(=N2)N3CCCNCC3)Cl |
正規SMILES |
CC1=CC(=CC2=C1OC(=N2)N3CCCNCC3)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,1'-[(Phenylmethylene)disulfanediyl]bis(4-chlorobenzene)](/img/structure/B1654683.png)
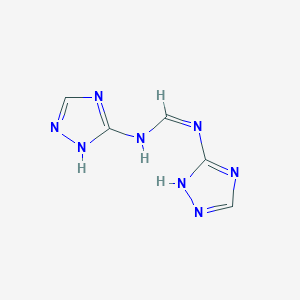

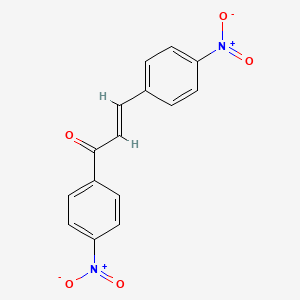
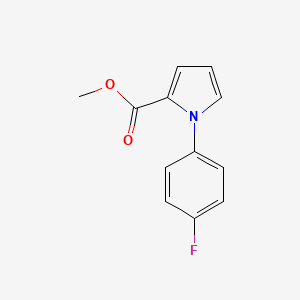
![3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5(4H)-one](/img/structure/B1654692.png)
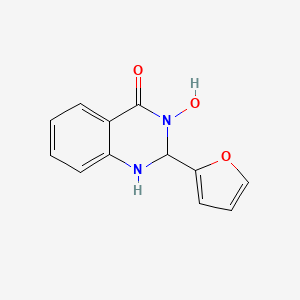
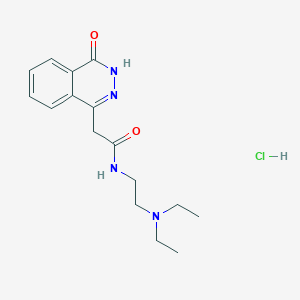

![1-[2-(4-Chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B1654698.png)
![1-[2-(3-Nitrophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B1654699.png)
![2-Methyl-1-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}propan-1-one](/img/structure/B1654701.png)
![4-chloro-N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]benzamide](/img/structure/B1654702.png)
![4-{4-[3-(Trifluoromethyl)pyridin-2-yl]piperazino}butanenitrile](/img/structure/B1654703.png)
